(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone
Overview
Description
(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a piperidine moiety via a methanone linkage
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and proteins, contributing to their biological activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the activity of certain proteins, such as the ras oncogene . This inhibition can lead to changes in cell growth and division.
Biochemical Pathways
It’s known that similar compounds can influence various pathways, including those involved in cell division and growth .
Result of Action
Similar compounds have been found to display growth inhibitory activity in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzoyl chloride and piperidine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A common solvent for this reaction is dichloromethane.
Procedure: The 4-bromo-2-chlorobenzoyl chloride is added dropwise to a solution of piperidine in dichloromethane at low temperatures (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms on the phenyl ring.
Oxidation and Reduction: The methanone group can be involved in oxidation and reduction reactions, potentially forming alcohols or other derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for potential activity as a pharmaceutical agent, particularly in the development of drugs targeting neurological pathways.
Biochemical Research: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Explored for use in the development of pesticides and herbicides.
Comparison with Similar Compounds
(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone.
(4-Bromo-2-chlorophenyl)(piperidin-1-yl)ethanone: Similar but with an ethyl linkage instead of a methanone.
Uniqueness:
Structural Features: The combination of bromine, chlorine, and piperidine in a single molecule provides unique chemical reactivity and biological activity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYAAUGIZMSWNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675360 | |
Record name | (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-58-5 | |
Record name | (4-Bromo-2-chlorophenyl)-1-piperidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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